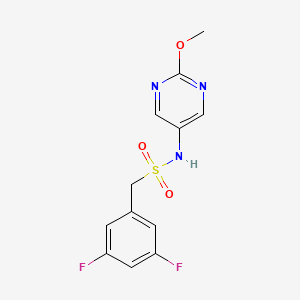

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Description

1-(3,5-Difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a sulfonamide derivative characterized by a 3,5-difluorophenyl group and a 2-methoxypyrimidin-5-yl substituent. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. The 3,5-difluorophenyl moiety is known to enhance metabolic stability and binding affinity in pharmaceuticals, while the 2-methoxypyrimidine group may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c1-20-12-15-5-11(6-16-12)17-21(18,19)7-8-2-9(13)4-10(14)3-8/h2-6,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSNIFABRHLNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the 3,5-difluorophenyl intermediate:

Attachment of the methanesulfonamide group: This step is achieved by reacting the 3,5-difluorophenyl intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with the 2-methoxypyrimidinyl moiety: The final step involves coupling the methanesulfonamide intermediate with 2-methoxypyrimidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other methanesulfonamide derivatives, particularly in the sulfonamide backbone and aryl/heteroaryl substituents. Key comparisons include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application/Activity |

|---|---|---|---|---|

| 1-(3,5-Difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide (Target) | C₁₂H₁₁F₂N₃O₃S | 315.3 (calculated) | 3,5-difluorophenyl; 2-methoxypyrimidin-5-yl | Hypothesized kinase inhibitor or receptor modulator (based on structural analogs) |

| AVE-1625 (N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)methanesulfonamide) | C₂₃H₂₀Cl₂F₂N₂O₂S | 497.4 | 3,5-difluorophenyl; bis(4-chlorophenyl)methyl-azetidinyl | Cannabinoid receptor antagonist (CB1 inverse agonist) for metabolic disorder research |

| Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) | C₁₂H₁₀F₂N₅O₂S | 341.3 | 2,6-difluorophenyl; 5-methyltriazolopyrimidine | Herbicide (acetolactate synthase inhibitor) |

| Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) | C₁₀H₁₁Cl₂F N₂O₄S₂ | 393.2 | 4-methylphenyl; dichlorofluoromethyl; dimethylaminosulfonyl | Fungicide (protectant against plant pathogens) |

Physicochemical Properties

- Solubility : The 2-methoxypyrimidinyl group in the target compound likely improves water solubility compared to AVE-1625’s lipophilic bis-chlorophenyl substituents.

- Metabolic Stability: The 3,5-difluorophenyl group (common in pharmaceuticals like crizotinib) may reduce oxidative metabolism, enhancing bioavailability relative to non-fluorinated analogs .

Research Findings and Limitations

Structural-Activity Relationships (SAR)

- The 3,5-difluorophenyl moiety is critical for receptor binding in multiple drug candidates, while 2-methoxypyrimidine may mimic ATP in kinase inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(3,5-difluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl and pyrimidinyl precursors. For example, sulfonamide bond formation can be achieved using methanesulfonyl chloride derivatives under anhydrous conditions with a base like triethylamine. Reaction optimization requires precise temperature control (0–25°C) and inert atmospheres to prevent side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Analytical techniques like HPLC (≥97% purity thresholds) and NMR (to confirm substituent positions) are critical for validation .

Q. How can the chemical structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., difluorophenyl aromatic protons at δ 6.8–7.2 ppm) and methoxy groups (δ ~3.9 ppm). ¹⁹F NMR confirms fluorine substitution patterns .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of the difluorophenyl and methoxypyrimidinyl moieties, confirming bond angles and stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dichloromethane. Solubility profiles should be empirically determined for reaction planning .

- Stability : Store at –20°C under argon to prevent hydrolysis of the sulfonamide group or oxidation of the methoxy substituent. Stability under varying pH conditions (e.g., in biological assays) requires pre-experiment validation .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinases). Docking scores and binding poses highlight key residues (e.g., hydrogen bonds with the sulfonamide group) .

- MD Simulations : All-atom molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes over time, identifying critical interactions like π-π stacking with aromatic residues .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, prioritizing derivatives for synthesis .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH, ionic strength), and endpoint measurements (e.g., luminescence vs. fluorescence) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Dose-Response Redundancy : Repeat dose curves with internal controls (e.g., staurosporine for kinase inhibition) to validate potency trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to the difluorophenyl ring to enhance target affinity. Replace the methoxy group with ethoxy to alter steric effects .

- Functional Group Swapping : Substitute the sulfonamide with a carbamate or urea to modulate hydrogen-bonding capacity .

- Pharmacophore Mapping : Overlay active/inactive analogs using software like MOE to identify essential structural motifs .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent Models : Administer via intraperitoneal injection (dose range: 10–100 mg/kg) to assess bioavailability and half-life. Monitor plasma levels via LC-MS/MS .

- Toxicokinetics : Measure liver enzyme markers (ALT/AST) and renal function (creatinine clearance) to detect organ toxicity. Histopathology of liver/kidney tissues post-administration is critical .

- Metabolite Identification : Use hepatocyte microsomes or in vivo samples to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.